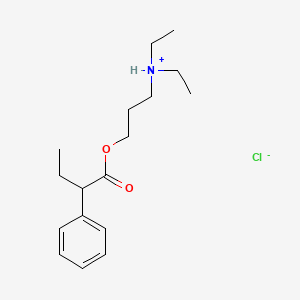
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride is a chemical compound with the molecular formula C17H27NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a propyl chain, and a phenylbutyrate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride typically involves the esterification of 2-phenylbutyric acid with 3-(diethylamino)propyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.
Major Products
Oxidation: 2-phenylbutyric acid or corresponding ketones.
Reduction: 3-(Diethylamino)propyl 2-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also modulate signaling pathways and biochemical processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Diethylamino)propyl 2-(2,3-dimethylanilino)benzoate hydrochloride
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride
- Phenylbutyric acid derivatives
Uniqueness
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diethylamino group, a propyl chain, and a phenylbutyrate moiety allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
73747-23-6 |
|---|---|
Molekularformel |
C17H28ClNO2 |
Molekulargewicht |
313.9 g/mol |
IUPAC-Name |
diethyl-[3-(2-phenylbutanoyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-4-16(15-11-8-7-9-12-15)17(19)20-14-10-13-18(5-2)6-3;/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3;1H |
InChI-Schlüssel |
SMLCJXXABWLANF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCC[NH+](CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




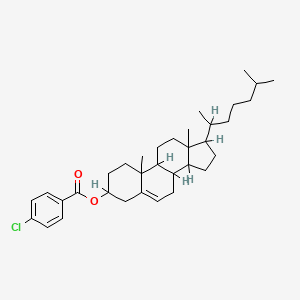
![[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)
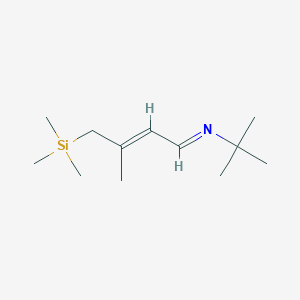
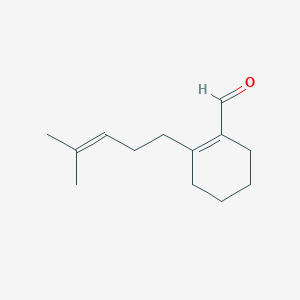

![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)
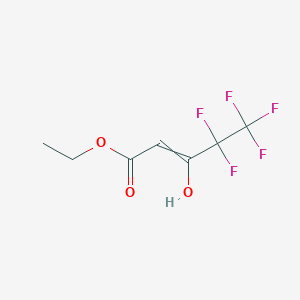
![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
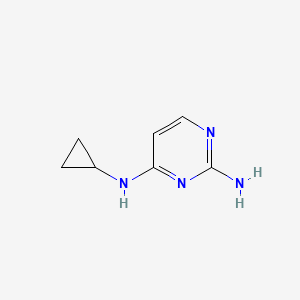
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)
